1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine
Description
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine is a complex organic compound that features a pyrrolo[1,2-b]pyrazole core linked to a benzimidazole moiety
Properties
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-13(17-12-15-6-5-10-23(15)21-17)19-9-11-22-14(2)20-16-7-3-4-8-18(16)22/h3-4,7-8,12-13,19H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBWABZKGMLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(C)C3=NN4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine typically involves multi-step organic reactions The initial step often includes the formation of the pyrrolo[1,2-b]pyrazole core through cyclization reactionsThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives: These compounds share the pyrrolo[1,2-b]pyrazole core and exhibit similar chemical properties.
Benzimidazole derivatives: These compounds share the benzimidazole moiety and are known for their diverse biological activities.
Uniqueness
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine is unique due to its combination of the pyrrolo[1,2-b]pyrazole core and benzimidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
